molecular formula C7H9BrN2 B3217102 6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1174645-20-5

6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B3217102
CAS No.: 1174645-20-5
M. Wt: 201.06 g/mol
InChI Key: CIUYTFMUCOIVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1174645-20-5) is a brominated heterocyclic compound with the molecular formula C 7 H 9 BrN 2 and a molecular weight of 201.064 g/mol . This versatile scaffold serves as a privileged chemical building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives with demonstrated biological activity . This compound is of significant research value for the design and development of new therapeutic agents. Its core structure is a key feature in molecules investigated for their anticancer properties. For instance, derivatives based on this scaffold have shown potent activity against human lymphoma cell lines (e.g., U937 cells) by inducing apoptosis through mechanisms involving the FTase-p38 signaling axis . The bromine substituent at the 6-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid diversification of the core structure to explore structure-activity relationships (SAR) . Beyond oncology research, the pyrrolo[1,2-a]pyrazine core is recognized as a valuable scaffold with potential applications in developing antimicrobial, antiviral, and kinase inhibitor compounds . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-2,9H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUYTFMUCOIVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2Br)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several methods. One common approach involves the transition-metal-free strategy, which includes the following steps :

    Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.

    Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution under optimized conditions. This reactivity enables derivatization for pharmacological or materials science applications.

Key Examples:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Aryl-substituted pyrrolopyrazine72–85
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃ (110°C)Amine-functionalized derivatives68

Mechanistic Insights:

  • The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with boronic acids or amines.

  • Steric hindrance from the bicyclic framework reduces reaction rates compared to simpler aryl bromides.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling to form carbon-carbon bonds.

Comparative Data for Suzuki-Miyaura Coupling:

Aryl Boronic AcidCatalyst SystemTime (h)Yield (%)
4-MethoxyphenylPdCl₂(PPh₃)₂, K₃PO₄1285
2-NaphthylPd(OAc)₂, SPhos, K₂CO₃1878

Notable Findings:

  • Electron-rich boronic acids show higher reactivity due to enhanced transmetallation efficiency.

  • Polar aprotic solvents (DMF, DMSO) improve solubility of the bicyclic substrate.

Multicomponent Reactions

The compound serves as a precursor in FeCl₃-catalyzed three-component reactions for synthesizing complex heterocycles.

Example Protocol ( ):

  • Reactants:

    • 6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

    • Ethyl pyruvate

    • α-Bromo ketones

  • Conditions:

    • FeCl₃ (20 mol%), MeCN, reflux (5 h)

  • Product:
    Ethyl 4-oxo-4,5-dihydropyrrolo[1,2-a]pyrazine-2-carboxylate derivatives (yields: 82–94%)

Mechanism:

  • FeCl₃ activates α-bromo ketones for nucleophilic attack.

  • Sequential cyclization and elimination generate the fused pyrazine system .

Oxidation and Reduction Reactions

The tetrahydropyrrolo ring undergoes redox transformations under controlled conditions.

Oxidation Pathways:

Oxidizing AgentConditionsProductOutcome
mCPBACH₂Cl₂, 0°C → RTN-Oxide derivativeImproved water solubility
KMnO₄H₂O/acetone, 50°CRing-opened diketoneLoss of aromaticity

Reduction Pathways:

  • Hydrogenation (H₂/Pd-C) reduces the pyrazine ring but risks debromination.

  • Selective reductions require protecting-group strategies.

Ring-Opening Reactions

Acid or base treatment cleaves the tetrahydropyrrolo ring for downstream functionalization.

Case Study – Acidic Hydrolysis:

  • Conditions: 6M HCl, reflux (8 h)

  • Product: 3-Bromo-2,5-diketopiperazine (confirmed by X-ray crystallography)

  • Application: Intermediate for peptide mimetics.

Comparative Reactivity Analysis

Reaction TypeRate (Relative to C₆H₅Br)Key Limitation
Nucleophilic Aromatic Substitution0.3×Steric hindrance at C6 position
Cross-Coupling0.6×Sensitivity to oxygen

This compound’s versatility in bond-forming reactions makes it valuable for synthesizing bioactive molecules and functional materials. Ongoing research focuses on optimizing catalytic systems to address steric and electronic challenges inherent to its structure .

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Biological Activity

6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in pharmacological research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

  • Molecular Formula : C₇H₉BrN₂
  • Molar Mass : 201.06 g/mol
  • Density : 1.73 g/cm³ (predicted)
  • Boiling Point : 304 °C (predicted)
  • pKa : 7.99 (predicted)
PropertyValue
Molecular FormulaC₇H₉BrN₂
Molar Mass201.06 g/mol
Density1.73 g/cm³
Boiling Point304 °C
pKa7.99

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : Similar pyrazine derivatives have shown antiviral properties against viruses such as Yellow Fever Virus (YFV). For instance, T-1106, a substituted pyrazine, demonstrated significant antiviral effects in a hamster model by improving survival rates and reducing viral load when administered prior to infection .
  • Antitumor Activity : Compounds with similar structures have been investigated for their antitumor effects. For example, derivatives exhibiting anti-cancer activity against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) have been reported with IC₅₀ values indicating effective inhibition of cell proliferation .
  • Cholinesterase Inhibition : Some studies have focused on the inhibition of cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease. Compounds related to tetrahydropyrrolo-pyrazines have shown promising inhibitory activity against these enzymes .

Antiviral Efficacy

In studies evaluating T-1106's efficacy against YFV:

  • Dosage : Intraperitoneal administration at 100 mg/kg/day.
  • Results : Significant improvement in survival rates and reduction in liver viral titers were observed without toxicity in control groups .

Antitumor Activity

Research on similar compounds has indicated:

  • Cell Lines Tested : A549, MCF-7, HeLa.
  • IC₅₀ Values :
    • A549: 0.83 μM
    • MCF-7: 0.15 μM
    • HeLa: 2.85 μM
      These values suggest potent anti-cancer properties that warrant further investigation into their mechanisms and therapeutic potential .

Cholinesterase Inhibition Studies

Recent findings have highlighted:

  • IC₅₀ Values for Inhibition :
    • AChE: 0.466 μM
    • BChE: 1.89 μM
      This dual inhibition suggests potential as a therapeutic agent for Alzheimer's disease treatment .

Q & A

Basic: What are the common synthetic routes for preparing 6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?

Methodological Answer:
The synthesis typically involves cyclization or functionalization of pyrrolopyrazine precursors. A domino approach using vinyl azides and α,β-unsaturated ketones enables efficient construction of the pyrrolo[1,2-a]pyrazine core, followed by bromination at the 6-position . Alternatively, Grignard reagent addition to tetrahydro-pyrrolopyrazine intermediates (e.g., in THF at 0°C to room temperature) can introduce substituents before bromination . Key steps include:

  • Cyclocondensation : Formation of the bicyclic scaffold via intramolecular cyclization.
  • Electrophilic Bromination : Use of NBS (N-bromosuccinimide) or Br₂ in controlled conditions to ensure regioselectivity.

Basic: How is the purity and structural integrity of this compound confirmed?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) confirms molecular weight (e.g., 210.2728 for related pyrrolopyrazines) and fragmentation patterns, cross-referenced with databases like NIST .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (e.g., δ 2.5–4.0 ppm for tetrahydro ring protons) verifies regiochemistry and absence of impurities. X-ray crystallography (e.g., CCDC data) provides absolute configuration validation .
  • Chromatography : HPLC or GC-MS (using polar/non-polar columns) assesses purity (>95%), with retention indices compared to standards .

Advanced: What strategies address regioselectivity challenges during bromination?

Methodological Answer:
Regioselectivity in bromination is influenced by electronic and steric factors:

  • Directing Groups : Electron-donating substituents (e.g., methyl or methoxy groups) on the pyrrolopyrazine ring can direct bromination to the 6-position .
  • Lewis Acid Catalysis : Use of FeCl₃ or AlCl₃ enhances electrophilic substitution at electron-rich sites .
  • Protection/Deprotection : Temporary protection of reactive sites (e.g., SEM groups) ensures selective bromination, as demonstrated in pyrazolo[1,5-a]pyrazine derivatives .

Advanced: How to resolve contradictions in reaction yields from different synthetic methods?

Methodological Answer:
Contradictions often arise from varying reaction conditions:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor higher yields in domino reactions versus THF in Grignard-based syntheses .
  • Temperature Control : Low-temperature bromination (e.g., −78°C) minimizes side reactions, improving yield reproducibility .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd) can alter reaction pathways, necessitating optimization studies .
  • Data Cross-Validation : Compare NMR and MS data with literature (e.g., NIST spectra) to identify byproducts or degradation .

Advanced: What computational methods aid in understanding the compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts bromination sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, explaining yield variations in different solvents .
  • X-ray Crystallography : Validates computed structures (e.g., bond angles, dihedral angles) and identifies non-covalent interactions influencing stability .

Advanced: How to analyze competing reaction pathways in pyrrolopyrazine functionalization?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates and rate-determining steps .
  • Isotopic Labeling : Use ¹³C or ²H isotopes to trace mechanistic pathways (e.g., electrophilic vs. radical bromination) .
  • Competition Experiments : Compare reactivity of substituted derivatives (e.g., 6-bromo vs. 7-bromo isomers) under identical conditions .

Basic: What are the key spectroscopic signatures of this compound?

Methodological Answer:

  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O in diketopiperazine analogs) and ~750 cm⁻¹ (C-Br) confirm functional groups .
  • ¹H NMR : Distinct signals for the tetrahydro ring (δ 1.5–2.5 ppm for CH₂, δ 3.0–4.0 ppm for N-CH₂) and aromatic protons (δ 6.5–8.0 ppm if present) .
  • UV-Vis : Absorption maxima near 270–300 nm (π→π* transitions in conjugated systems) .

Advanced: How to mitigate decomposition during storage or reaction?

Methodological Answer:

  • Stabilizers : Add radical scavengers (e.g., BHT) to bromination reactions to prevent radical-induced degradation .
  • Storage Conditions : Store under inert gas (Ar) at 2–8°C in amber vials to avoid light/moisture sensitivity .
  • Low-Temperature Workup : Quench reactions at −20°C to stabilize intermediates before purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.